molecular formula C9H12BrN3O B12899664 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-66-4

2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12899664
CAS No.: 88723-66-4
M. Wt: 258.12 g/mol
InChI Key: USWKNLKTLXBETE-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one is a chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. It features both an imidazole heterocycle and a reactive bromoacetyl group, making it a versatile building block for the development of novel molecular entities. Research Applications and Value: Compounds with an imidazole core are extensively investigated for their broad biological activities. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to serve as a bioisostere for amide bonds, which can enhance metabolic stability and improve the pharmacokinetic properties of potential drug candidates . This specific reagent, with its bromoketone functional group, is particularly useful for constructing more complex molecules through nucleophilic substitution reactions, facilitating the exploration of new chemical space in research libraries. While direct studies on this exact molecule are limited, its structure suggests potential as a critical intermediate in the synthesis of compounds for antiviral research. Imidazole derivatives are a recognized component in the search for novel Direct-Acting Antivirals (DAAs), particularly as inhibitors of viral proteins such as the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) . Researchers may utilize this building block to create novel bis-imidazole compounds aimed at achieving high potency and pan-genotypic activity against challenging viral targets. Handling and Safety: This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. As with many reactive bromo-ketones, appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are essential. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

88723-66-4

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

2-bromo-1-(2-pyrrolidin-1-yl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C9H12BrN3O/c10-5-8(14)7-6-11-9(12-7)13-3-1-2-4-13/h6H,1-5H2,(H,11,12)

InChI Key

USWKNLKTLXBETE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(N2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic approach to this compound involves the bromination of a ketone precursor that already contains the imidazole and pyrrolidine rings. The key steps are:

  • Starting Material: 1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one (the parent ketone without bromine).
  • Bromination Agent: Bromine (Br2) or bromoacetyl bromide.
  • Base: Triethylamine or similar organic bases to neutralize generated acids.
  • Solvent: An inert, aprotic solvent such as dichloromethane or chloroform.
  • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent side reactions.
  • Temperature: Low temperatures (0–5 °C) to control the reactivity of bromine and avoid over-bromination or decomposition.

The reaction typically proceeds via electrophilic bromination at the alpha position of the ethanone moiety, yielding the bromo-substituted product.

Industrial Scale Considerations

For industrial production, the synthesis is adapted to larger scale with emphasis on:

  • Continuous Flow Reactors: To improve reaction control, heat dissipation, and safety when handling bromine.
  • Automated Systems: For precise dosing of reagents and monitoring of reaction parameters.
  • Stringent Control: Temperature, pressure, and reaction time are tightly regulated to maximize yield and purity.
  • Purification: Crystallization or chromatographic methods are employed to isolate the pure compound.

Reaction Scheme Summary

Step Reagents & Conditions Description
1 1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one + Br2, triethylamine, inert solvent, 0–5 °C, argon atmosphere Electrophilic bromination at alpha position of ketone
2 Work-up and purification Isolation of 2-bromo derivative by extraction and crystallization

Chemical Reaction Analysis Related to Preparation

Types of Reactions Involved

Common Reagents and Conditions

Reaction Type Reagents Solvent Temperature Notes
Bromination Bromine (Br2), triethylamine Dichloromethane, chloroform 0–5 °C Controlled addition to avoid over-bromination
Nucleophilic substitution Amines, thiols, azides DMF, DMSO Room temperature to mild heating For further functionalization
Oxidation H2O2, KMnO4 Acidic or basic media Mild heating To introduce additional functional groups

Research Findings and Data Tables

Physicochemical Data of the Compound

Property Value
Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
CAS Number 88723-66-4
IUPAC Name 2-bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethanone

Summary of Preparation Method from Literature

Reference Method Description Yield Notes
BenchChem (2025) Bromination of parent ketone with bromine and triethylamine under argon at low temperature Not specified Industrial scale possible with continuous flow
PubChem (2025) Similar bromination approach with detailed molecular descriptors Not specified Provides structural and chemical identifiers
PMC Article (2020) Related imidazole derivatives synthesized via oxidative cyclization and substitution routes Variable Yields not always reported; relevant for analog synthesis

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole or pyrrolidine rings.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one (CAS No. 88723-66-4) is a synthetic organic compound with a bromine atom, a pyrrolidine ring, and an imidazole ring in its structure. It is primarily utilized as a building block in synthesizing pharmaceutical agents, as well as an intermediate in creating complex organic molecules.

Scientific Research Applications

2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one has applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies Researchers use this compound to study the interactions of brominated organic molecules with biological systems. The compound is also employed in the development of specialty chemicals and materials with specific properties.

The biological activity of 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one is attributed to its interaction with biological targets like enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which is essential for its pharmacological effects. The bromo substituent may facilitate covalent interactions with nucleophilic sites on proteins, altering their function and activity.

Antimicrobial Activity

Derivatives of imidazole compounds exhibit antimicrobial properties. Derivatives similar to 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one have shown effective inhibition against a variety of pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
Bacillus subtilis>100
Pseudomonas aeruginosa>125

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring can form covalent or non-covalent interactions with these targets, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its imidazole-pyrrolidine hybrid system. Below is a comparison with structurally related bromoethanone derivatives:

Table 1: Key Structural Differences
Compound Name Heterocyclic Core Substituents Key Features Reference Synthesis Methods
2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one Imidazole Pyrrolidine at C2 Flexible amine, potential bioactivity Not explicitly described
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone (Compound 3) Benzimidazole Methyl at N1 Aromatic benzimidazole core Literature procedures
2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one (Compound 64) Thiazole Methyl groups at C2 and C4 Electron-withdrawing thiazole Literature procedures
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone Imidazole-phenyl hybrid Imidazole attached to phenyl Extended conjugation, aromaticity Safety data reported

Key Observations :

  • Heterocyclic Core : The target compound’s imidazole core contrasts with benzimidazole (Compound 3) and thiazole (Compound 64), altering electronic properties and reactivity. Imidazole offers a balance of basicity and hydrogen-bonding capacity, while thiazole introduces sulfur-based electronic effects.

Biological Activity

2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one, also known by its CAS number 88723-66-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
CAS Number 88723-66-4
Molecular Formula C₉H₁₂BrN₃O
Molecular Weight 258.115 g/mol
IUPAC Name 2-bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethanone

The biological activity of 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring in the structure allows for hydrogen bonding and coordination with metal ions, which is essential for its pharmacological effects. Additionally, the bromo substituent may facilitate covalent interactions with nucleophilic sites on proteins, altering their function and activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, derivatives similar to 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one have shown effective inhibition against a variety of pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
Bacillus subtilis>100
Pseudomonas aeruginosa>125

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antiviral Activity

In addition to antibacterial properties, compounds with similar structures have been investigated for antiviral activity. For example, studies on imidazole derivatives have shown promising results against hepatitis C virus (HCV) replicons:

CompoundEC₅₀ (µM)SI (Selectivity Index)
NS5A Inhibitor A<1>120
NS5A Inhibitor B<0.5>240

The high selectivity index indicates that these compounds are effective at inhibiting viral replication while exhibiting low cytotoxicity to host cells .

Case Studies

One notable study focused on the synthesis of NS5A inhibitors derived from imidazole frameworks, which included variants of compounds like 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one. These derivatives were tested in vitro against HCV genotype 1b and demonstrated significant antiviral activity with low EC₅₀ values, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one?

  • Methodology : The compound can be synthesized via bromination of the parent ketone (e.g., 1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one) using bromine in acetic acid or dichloromethane at controlled temperatures (0–25°C). Reaction progress is monitored via TLC or HPLC. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients. Similar bromination protocols for structurally related compounds are detailed in the literature .
  • Critical Considerations : Excess bromine may lead to over-bromination; stoichiometric control and inert atmospheres (N₂/Ar) are essential.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation :
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺.
  • NMR Spectroscopy : Key signals include the imidazole proton (δ ~7.5–8.0 ppm), pyrrolidine methylenes (δ ~2.5–3.5 ppm), and the brominated ketone carbonyl (δ ~190–200 ppm in ¹³C NMR) .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

  • Reactivity Profile : The α-brominated ketone is electrophilic, enabling nucleophilic substitutions (e.g., with amines, thiols) to form derivatives. For example:

  • Reaction with primary amines yields imidazole-linked amides.
  • Thiol substitution generates thioether analogs.
    • Optimization : Polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃, Et₃N) enhance reaction rates. Kinetic studies suggest pseudo-first-order behavior under excess nucleophile conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly for the imidazole-pyrrolidine moiety?

  • Crystallographic Workflow :

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement : SHELXL-2018 for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding networks .
  • Conformational Analysis : Use Cremer-Pople puckering parameters to quantify non-planarity in the pyrrolidine ring .
    • Challenges : Disordered bromine atoms may require split-site refinement. Enantiomorph polarity is assessed using Flack’s x parameter to avoid false chirality assignments .

Q. How should researchers address contradictory data in kinetic studies of its reactivity?

  • Case Example : Discrepancies in substitution reaction rates (e.g., amine vs. thiol nucleophiles) may arise from solvent polarity effects or competing side reactions.
  • Resolution Strategies :

  • Multivariate Optimization : Design-of-experiment (DoE) approaches (e.g., Box-Behnken) to evaluate solvent, temperature, and nucleophile concentration interactions .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ketone) to track intermediates via ESI-MS .

Q. What computational methods are suitable for predicting the compound’s pharmacodynamic interactions?

  • In Silico Approaches :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains (e.g., NS5A proteins, implicated in viral replication ).
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
    • Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

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